Tripropindan

Description

Contextualization within Chemical Compound Research

Tripropindan is a synthetic organic compound recognized primarily within the domain of agrochemical research. wikipedia.org As a chemical product utilized in agriculture, it falls under the broad category of agrochemicals, which also includes substances like fertilizers, insecticides, and fungicides. wikipedia.org The molecular formula for this compound is C18H26O. ncats.iobcpcpesticidecompendium.org It is classified as an unclassified herbicide, indicating its function is to control unwanted plant growth. bcpcpesticidecompendium.org Academic and regulatory databases identify it through various systematic names, including 1-[1,1,4-trimethyl-6-(propan-2-yl)-2,3-dihydro-1H-inden-5-yl]propan-1-one (IUPAC PIN) and 1-[2,3-dihydro-1,1,4-trimethyl-6-(1-methylethyl)-1H-inden-5-yl]-1-propanone (CAS name). bcpcpesticidecompendium.org Its unique structure and application as a herbicide make it a subject of interest in studies concerning pesticide distribution and environmental monitoring. researchgate.netresearchgate.net

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

|---|---|---|

| CAS Number | 6682-77-5 | bcpcpesticidecompendium.orgepa.govechemportal.org |

| Molecular Formula | C18H26O | ncats.iobcpcpesticidecompendium.org |

| IUPAC PIN | 1-[1,1,4-trimethyl-6-(propan-2-yl)-2,3-dihydro-1H-inden-5-yl]propan-1-one | bcpcpesticidecompendium.org |

| Common Name | This compound | ncats.iobcpcpesticidecompendium.org |

| Activity | Herbicide (unclassified) | bcpcpesticidecompendium.org |

| InChIKey | IHSBKMBNDURWAT-UHFFFAOYSA-N | bcpcpesticidecompendium.org |

Historical Perspective of this compound in Agrochemical Science

The development of synthetic organic pesticides accelerated significantly in the mid-20th century, becoming a cornerstone of the "Green Revolution" that aimed to increase global food production. wikipedia.orgwww.csiro.au While specific details on the initial synthesis and development of this compound are not widely documented in publicly available literature, its classification as a herbicide places it within this broader historical context of chemical innovation in agriculture. wikipedia.orgbcpcpesticidecompendium.org The ongoing need for new pesticides arises from factors like pest resistance to existing chemicals and the desire for more selective and effective agents. googleapis.comjustia.com Numerous patents related to herbicidal compositions and agricultural methods list this compound as a known, existing compound, indicating its established, albeit niche, role in the agrochemical landscape. google.comoapi.intoapi.intgoogle.com

Current Research Landscape and Gaps for this compound

Recent academic research has focused on the environmental detection and distribution of this compound, particularly in regions where it is not officially registered for use. researchgate.netresearchgate.net Studies conducted in European perennial crop agroecosystems have detected its presence in various environmental matrices, including soil and plants. researchgate.netresearchgate.net For instance, a 2024 study on perennial crops found this compound to be the most frequently detected pesticide in plants, with a detection rate of 88%. researchgate.net

This research highlights a significant finding: this compound is commonly used in Asia and its presence in European fields is likely due to illegal importation. researchgate.netresearchgate.netresearchgate.net This points to challenges in regulatory enforcement and the global trade of agrochemicals. researchgate.net The current research, therefore, is driven by environmental monitoring and the need to understand the fate of such compounds in local food webs. researchgate.net

Despite these recent findings on its environmental occurrence, significant gaps in the publicly accessible research landscape for this compound remain. There is a lack of detailed studies on its specific herbicidal mode of action, metabolic pathways in different organisms, and comprehensive toxicological profiles. Furthermore, while it is referenced in numerous patents, the primary synthetic routes and optimization of its production are not extensively detailed in academic literature. googleapis.comgoogle.comgoogle.com.na

Table 2: Summary of Recent Research Findings on this compound

| Research Focus | Key Findings | Geographic Context | Source(s) |

|---|---|---|---|

| Environmental Distribution | Detected in spiders, rodents, plants, and soils in perennial crops (orchards and vineyards). | Czech Republic (Europe) | researchgate.net |

| Pesticide Permeation in Food Webs | Detected with high frequency (88%) in plant samples from perennial crops. | Europe | researchgate.net |

| Regulatory Status & Use | Not registered for use in European, British, or US markets but commonly used in Asia. | Asia / Europe | researchgate.netresearchgate.netresearchgate.net |

| Source of Contamination | Presence in European agroecosystems is attributed to likely illegal imports. | Europe | researchgate.netresearchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper sulphate |

| Lime |

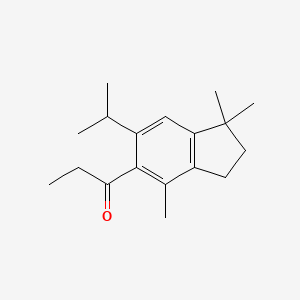

Structure

3D Structure

Properties

CAS No. |

6682-77-5 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1-(1,1,4-trimethyl-6-propan-2-yl-2,3-dihydroinden-5-yl)propan-1-one |

InChI |

InChI=1S/C18H26O/c1-7-16(19)17-12(4)13-8-9-18(5,6)15(13)10-14(17)11(2)3/h10-11H,7-9H2,1-6H3 |

InChI Key |

IHSBKMBNDURWAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C2=C(C=C1C(C)C)C(CC2)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Tripropindan

Established Synthetic Pathways for Tripropindan

The established synthesis of this compound is a multi-step process that typically begins with a readily available indan-based precursor, such as indene (B144670). The core strategy involves sequential alkylation and conjugate addition reactions to build the target structure. A representative and chemically robust pathway proceeds via the formation of 1,1-dipropylindene, followed by a 1,4-conjugate addition to install the final propyl group at the C3 position.

The key transformations in this sequence are:

Dialkylation of Indene: Indene possesses an acidic methylene (B1212753) group at the C1 position (pKa ≈ 20 in DMSO), which can be deprotonated by a strong base like sodium hydride (NaH) or an organolithium reagent to form the nucleophilic indenyl anion. This anion readily undergoes SN2 reaction with an alkyl halide. To synthesize this compound, a double alkylation is performed using an excess of a propylating agent, such as 1-bromopropane (B46711), to yield 1,1-dipropylindene. The second alkylation occurs at the same carbon, leading to a thermodynamically stable exocyclic double bond.

Conjugate Addition: The final propyl group is introduced via a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system of 1,1-dipropylindene. This is typically achieved using an organocuprate reagent, such as lithium dipropylcuprate (Pr₂CuLi). This reagent selectively adds the propyl group to the C3 position. A subsequent aqueous workup quenches the intermediate enolate to yield the final saturated indan (B1671822) ring, affording racemic 1,1,3-tripropylindan.

The table below summarizes a representative laboratory-scale synthesis.

| Step | Transformation | Key Reagents & Conditions | Intermediate/Product | Key Considerations |

|---|---|---|---|---|

| 1 | Deprotonation & Dialkylation | 1. Indene 2. Sodium Hydride (NaH) in THF 3. 1-Bromopropane (CH₃CH₂CH₂Br) | 1,1-Dipropylindene | Reaction is exothermic and evolves H₂ gas. Anhydrous conditions are critical. Stoichiometry must be carefully controlled to favor dialkylation. |

| 2 | Conjugate Addition | 1. Lithium Dipropylcuprate (Pr₂CuLi), prepared from CuI and n-propyllithium (B2647332) 2. 1,1-Dipropylindene in THF or Et₂O, low temperature (-78 °C to 0 °C) | (±)-1,1,3-Tripropindan | Cuprate (B13416276) reagents are sensitive to air and moisture. The reaction must be performed at low temperatures to ensure selectivity and prevent side reactions. |

Novel Approaches in this compound Synthesis

While established methods are effective, modern synthetic chemistry seeks more efficient, sustainable, and selective routes. Novel approaches to this compound synthesis focus on green chemistry principles, catalysis, and stereocontrol.

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and increase efficiency. Key areas for improvement in the established pathway include:

Solvent Selection: Replacing hazardous and volatile solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which offer better safety profiles and lower environmental persistence.

Atom Economy: The established route has moderate atom economy due to the use of stoichiometric reagents like NaH and the formation of inorganic byproducts (NaBr, copper salts). Designing a one-pot synthesis, where the dialkylation and conjugate addition occur in the same vessel without intermediate isolation, would reduce solvent use and waste generation.

Alternative Reagents: Replacing hazardous reagents like sodium hydride with safer alternatives is a primary goal. For the alkylation step, a phase-transfer catalysis (PTC) system using a less hazardous base like concentrated sodium hydroxide (B78521) (NaOH) could be explored. This would eliminate the need for anhydrous solvents and the dangers associated with quenching reactive metal hydrides.

The shift from stoichiometric to catalytic methods is a cornerstone of modern organic synthesis. For this compound, catalytic approaches could dramatically improve efficiency and reduce waste.

Catalytic Alkylation: Instead of using a stoichiometric strong base, the initial alkylation of indene could potentially be achieved using a catalytic amount of a transition metal complex that facilitates C-H activation or allylic alkylation.

Catalytic Conjugate Addition: The stoichiometric use of copper in the cuprate addition step is a significant drawback due to cost and waste. A major advancement would be the development of a catalytic conjugate addition. This involves using a catalytic amount of a copper(I) or copper(II) salt with a suitable ligand, where the active catalyst is regenerated in a catalytic cycle. A propylating agent such as a propyl Grignard reagent or a propylboronic acid could be used as the ultimate source of the propyl group.

The table below compares the stoichiometric and potential catalytic approaches.

| Parameter | Stoichiometric Method (Established) | Potential Catalytic Method (Novel) |

|---|---|---|

| Base/Metal Requirement | Stoichiometric (e.g., >2 eq. NaH, >1 eq. Cu) | Catalytic (e.g., 1-10 mol% catalyst) |

| Waste Generation | High (metal salts, byproducts) | Low (minimal catalyst waste) |

| Atom Economy | Moderate | High |

| Process Safety | Lower (pyrophoric reagents, H₂ evolution) | Higher (milder conditions, less hazardous reagents) |

This compound possesses a single stereocenter at the C3 position, meaning it exists as a pair of enantiomers (R- and S-Tripropindan). The established synthesis produces a 1:1 racemic mixture. For applications where a single enantiomer is required, a stereoselective synthesis is necessary.

The most logical point to introduce stereocontrol is during the conjugate addition step. Asymmetric conjugate addition is a well-developed field in organic synthesis. This can be achieved by:

Chiral Catalysis: The reaction between 1,1-dipropylindene and a propyl source (e.g., propylmagnesium bromide) can be catalyzed by a chiral metal complex. A common strategy involves using a copper(I) or copper(II) salt combined with a chiral ligand. Ligands such as chiral phosphoramidites, ferrocene-based ligands (e.g., Josiphos), or bisphosphine ligands (e.g., BINAP) can create a chiral environment around the metal center. This chiral catalyst then directs the incoming propyl group to one face of the double bond, leading to the preferential formation of one enantiomer. The effectiveness of such a synthesis is measured by its enantiomeric excess (e.e.).

A hypothetical reaction would be: 1,1-Dipropylindene + Propylmagnesium Bromide --(cat. CuI / Chiral Ligand)--> (R)- or (S)-Tripropindan

The development of a highly enantioselective catalytic synthesis would represent a significant advance, providing access to enantiomerically pure this compound for further chemical studies.

Process Optimization in Industrial-Scale Production (Academic Perspective)

Translating a laboratory-scale synthesis of this compound to an industrial process requires rigorous optimization from a process chemistry and chemical engineering perspective. The focus shifts from discovery to safety, cost, efficiency, and robustness.

Key academic considerations for scale-up include:

Thermodynamic and Kinetic Analysis: The initial alkylation with NaH is highly exothermic and generates flammable hydrogen gas. On a large scale, heat removal is critical to prevent thermal runaway. A detailed calorimetric study (e.g., using Reaction Calorimetry, RC1) would be required to quantify the heat of reaction and design an appropriate cooling system. Continuous flow reactors or semi-batch processes are often preferred over large batch reactors to manage such exotherms safely.

Reagent and Cost Optimization: Laboratory reagents are often too expensive for bulk production. A process optimization study would evaluate replacing 1-bromopropane with the cheaper but less reactive 1-chloropropane, potentially requiring more forcing conditions or a different catalyst. The stoichiometric copper in the conjugate addition step is a major cost driver and source of heavy metal waste; developing the catalytic version discussed in section 2.2.2 would be a primary goal for industrialization.

Purification Strategy: Laboratory-scale purification by silica (B1680970) gel chromatography is not feasible for industrial production. The high boiling point of this compound suggests that fractional vacuum distillation would be the most viable method for purification. Process development would focus on optimizing distillation parameters (pressure, temperature, column design) to achieve the desired purity.

The table below outlines the primary challenges and solutions when scaling the synthesis of this compound.

| Challenge | Laboratory-Scale Approach | Industrial-Scale Solution (Academic Perspective) |

|---|---|---|

| Safety & Heat Management | Ice bath cooling of a small flask. | Reaction calorimetry studies; use of jacketed reactors, semi-batch/continuous flow processing. |

| Reagent Cost | Use of high-purity, reactive reagents (e.g., n-BuLi, 1-bromopropane). | Source cheaper feedstocks (e.g., 1-chloropropane); replace stoichiometric metals with catalytic systems. |

| Waste Management | Significant generation of metal salt waste (NaBr, Cu salts). | Implement catalytic cycles; investigate reagent recycling; use phase-transfer catalysis to minimize inorganic waste. |

| Purification | Silica gel column chromatography. | Fractional vacuum distillation; crystallization (if applicable for an intermediate). |

| Process Control | Offline analysis (TLC, GC-MS). | Implementation of Process Analytical Technology (PAT) for real-time monitoring and control. |

Structure Activity Relationship Sar Studies of Tripropindan

Fundamental Principles of Tripropindan's Structural Features

Information regarding the specific structural moieties of this compound that are essential for its herbicidal activity is not documented in available research. Analysis of its core indane structure, substituted with trimethyl, isopropyl, and propanoyl groups, would be necessary to hypothesize which components are key for its biological action, but no such analyses have been published.

Computational Chemistry and Molecular Modeling in SAR

The application of computational methods to study this compound is also absent from the scientific record. These in silico techniques are powerful tools for predicting the properties and interactions of chemical compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models for this compound or its potential analogues have been published. QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized molecules. frontiersin.orgnih.govresearchgate.net

Molecular Docking and Dynamics Simulations

There is no evidence of molecular docking or molecular dynamics simulations having been performed for this compound. plos.orgresearchgate.netnih.gov3ds.com These computational techniques are used to predict how a molecule binds to its target protein at an atomic level and to study the stability and dynamics of the resulting complex, providing invaluable insights into the mechanism of action. nih.gov3ds.comucsf.edufrontiersin.org

No Publicly Available Research on De Novo Design of the Herbicide this compound

Despite a comprehensive search of scientific literature and chemical databases, there is no publicly available information regarding de novo design approaches for the chemical compound this compound. The available data identifies this compound as a herbicide, and there is no indication of its use or investigation in therapeutic or medicinal contexts where de novo drug design is commonly employed.

This compound is classified as a benzoic acid herbicide. Its chemical formula is C₁₈H₂₆O, and its CAS Registry Number is 6682-77-5. ncats.ioepa.govbcpcpesticidecompendium.org Literature references to this compound are found primarily in patents and scientific articles related to agriculture and pest control, where it is listed among other herbicides. core.ac.ukresearchgate.netepa.govresearchgate.netoapi.intregulations.govgoogle.comgoogle.com.nagoogleapis.combcpcpesticidecompendium.orgoapi.intoapi.intufrgs.brepo.org

De novo design is a computational methodology used extensively in drug discovery to design novel molecules with specific biological activities from scratch. medkoo.com This process is resource-intensive and is typically applied to compounds with therapeutic potential. The absence of any studies on the de novo design of this compound strongly suggests that it has not been a subject of such research, which aligns with its classification and application as a herbicide.

Therefore, an article focusing on the structure-activity relationship (SAR) studies of this compound through the lens of de novo design cannot be generated due to the lack of foundational research in this specific area.

Mechanisms of Action Research Preclinical and Molecular Level

Elucidation of Molecular Targets

The efficacy of any bioactive compound is contingent on its interaction with specific molecular targets within an organism. For a compound like Tripropindan, which is suggested to function as a fungicide and herbicide, these targets are likely to be enzymes and receptors crucial for the survival and proliferation of the target organisms.

Enzyme Inhibition Studies

A primary mechanism by which fungicides and herbicides exert their effects is through the inhibition of essential enzymes. Given that this compound has been listed in the context of metalloenzyme inhibitors, it is plausible that its mode of action involves the disruption of a metalloenzyme's catalytic activity. researchgate.netresearchgate.net Metalloenzymes are a broad class of enzymes that contain a metal ion cofactor, which is often integral to their catalytic function. cambridgemedchemconsulting.com

Fungicides, for instance, frequently target enzymes involved in vital cellular processes such as respiration or the biosynthesis of cell wall components. nih.gov For example, some fungicides inhibit enzymes like succinate (B1194679) dehydrogenase, a key component of the mitochondrial electron transport chain, thereby disrupting energy production. frontiersin.org Others target enzymes like 14α-demethylase, a cytochrome P450 enzyme essential for the synthesis of ergosterol (B1671047), a critical component of fungal cell membranes. nih.govmdpi.com

In the context of this compound, if it were to act as a metalloenzyme inhibitor, it would likely bind to the metal ion in the enzyme's active site, preventing the substrate from binding or the catalytic reaction from proceeding. researchgate.net The specificity of such an inhibitor is determined by the chemical structure of the compound and its complementarity to the active site of the target enzyme. researchgate.net

Illustrative Data on Enzyme Inhibition:

The following table provides a hypothetical representation of data that could be generated from enzyme inhibition studies of a compound like this compound against key fungal enzymes. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Target Enzyme | Enzyme Class | Putative Metal Cofactor | Hypothetical IC50 (µM) for this compound |

| Succinate Dehydrogenase | Oxidoreductase | Iron-Sulfur Cluster | 5.2 |

| 14α-demethylase | Cytochrome P450 | Heme (Iron) | 1.8 |

| Chitin Synthase | Glycosyltransferase | Magnesium | 12.5 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Receptor Binding Assays

Another potential mechanism of action for a bioactive compound is the binding to and modulation of cellular receptors. In the context of herbicides, some compounds are known to interact with receptors involved in plant growth and development. For example, certain herbicides mimic natural plant hormones, such as auxins, and bind to their receptors, leading to uncontrolled and abnormal growth that is ultimately lethal to the plant. orst.edu

While less common for fungicides, the possibility of receptor interaction cannot be entirely dismissed without specific studies. A receptor binding assay for this compound would involve testing its ability to bind to known plant or fungal receptors. Such assays typically use a radiolabeled ligand that is known to bind to the receptor and measure the ability of the test compound (this compound) to displace it. nih.gov

Illustrative Data from a Receptor Binding Assay:

This table illustrates the type of data that might be obtained from a receptor binding assay. Note: This data is hypothetical and not based on actual experiments with this compound.

| Receptor Target | Organism | Known Ligand | Hypothetical Ki (nM) for this compound |

| Auxin-Binding Protein 1 | Plant | Auxin | > 10,000 |

| Ethylene Receptor ETR1 | Plant | Ethylene | > 10,000 |

| Fungal G-protein coupled receptor | Fungus | Pheromone | 500 |

Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. A lower Ki value signifies a higher binding affinity.

Protein-Ligand Interaction Analysis

Understanding the precise interaction between a compound (ligand) and its target protein is fundamental to elucidating its mechanism of action. Techniques such as X-ray crystallography and computational molecular docking can provide insights into these interactions at an atomic level. researchgate.netacs.org

For a metalloenzyme inhibitor like this compound, such analysis would reveal how the molecule fits into the active site of the enzyme and which of its functional groups are involved in coordinating with the metal ion and interacting with the surrounding amino acid residues. researchgate.netnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the inhibitor's affinity and selectivity for its target. researchgate.net

Without experimental data for this compound, one can only speculate on its binding mode based on the general principles of metalloenzyme inhibition. The inhibitor would likely possess a functional group capable of chelating the metal ion in the active site, thereby inactivating the enzyme. cambridgemedchemconsulting.com

Cellular and Subcellular Effects

The molecular interactions of a compound ultimately manifest as observable effects at the cellular and subcellular levels. For a herbicide or fungicide, these effects are typically detrimental, leading to cell death or the inhibition of growth.

Membrane Integrity and Transport Systems

A common mechanism of action for herbicides and some fungicides is the disruption of cell membrane integrity. umn.edupioneer.com The cell membrane is a vital barrier that controls the passage of substances into and out of the cell. Damage to this membrane leads to leakage of cellular contents and ultimately cell death. orst.eduumn.edu

Some herbicides, known as cell membrane disruptors, are activated by light and generate reactive oxygen species that peroxidize the lipids in the cell membrane, leading to its rapid breakdown. umn.edupressbooks.pub This results in the characteristic rapid browning and desiccation of plant tissues. umn.edu

The effect of a compound on membrane integrity can be assessed by measuring the leakage of cellular components, such as electrolytes or pigments, from treated cells.

Illustrative Data on Membrane Leakage:

The following table provides a hypothetical example of data from a membrane integrity assay. Note: This data is for illustrative purposes only.

| Treatment Concentration (µM) | Incubation Time (hours) | Hypothetical Electrolyte Leakage (%) |

| 0 (Control) | 24 | 5 |

| 1 | 24 | 15 |

| 10 | 24 | 45 |

| 100 | 24 | 85 |

Metabolic Pathway Interruption

The disruption of key metabolic pathways is another fundamental mechanism by which herbicides and fungicides operate. nih.govresearchgate.netnih.gov These pathways are essential for generating energy, synthesizing cellular building blocks, and carrying out other vital functions.

Herbicides, for example, are known to inhibit amino acid synthesis, lipid synthesis, and photosynthesis. sustainability-directory.com By blocking a single enzymatic step in a critical pathway, these compounds can effectively starve the plant of essential molecules, leading to its demise. A recently discovered herbicide mode of action involves the inhibition of the pyrimidine (B1678525) biosynthetic pathway, which is crucial for the production of DNA and RNA. pnas.org

Fungicides also frequently target metabolic pathways. As mentioned earlier, the inhibition of ergosterol biosynthesis is a common fungicidal mechanism. mdpi.com The disruption of these pathways can be studied using metabolomics, a technique that allows for the comprehensive analysis of metabolites within a cell or organism. nih.gov

Illustrative Data of Metabolic Pathway Disruption:

This table provides a hypothetical overview of the metabolic pathways that could be affected by a compound like this compound. Note: This data is illustrative and not based on specific experimental results for this compound.

| Metabolic Pathway | Key Enzyme Target (Hypothetical) | Observed Effect (Hypothetical) |

| Glycolysis | Hexokinase | Decreased glucose consumption |

| Amino Acid Synthesis | Acetolactate Synthase | Accumulation of pyruvate |

| Lipid Synthesis | Acetyl-CoA Carboxylase | Reduced fatty acid levels |

| Ergosterol Biosynthesis | 14α-demethylase | Accumulation of lanosterol |

While this compound is listed as a chemical compound with potential applications in agriculture, there is a significant lack of publicly available scientific research detailing its specific mechanisms of action. Based on its classification as a potential metalloenzyme inhibitor and its use as a fungicide and herbicide, it is plausible that this compound functions by inhibiting key enzymes, disrupting cell membrane integrity, or interrupting essential metabolic pathways in target organisms. The elucidation of its precise molecular targets and cellular effects awaits dedicated scientific investigation. The information presented in this article is based on the established mechanisms of similar agrochemicals and should be considered illustrative in the absence of specific data for this compound.

Nucleic Acid and Protein Synthesis Modulation

There is a notable absence of detailed research findings on whether this compound directly or indirectly modulates the synthesis of nucleic acids (DNA and RNA) or proteins in target plant species. The fundamental processes of transcription (the synthesis of RNA from a DNA template) and translation (the synthesis of proteins from an RNA template) are critical for all cellular life. Herbicides that disrupt these pathways can be highly effective. However, no available studies explicitly link this compound to the inhibition or alteration of these vital processes.

The following table summarizes the current lack of specific data regarding this compound's impact on these molecular functions.

Table 1: Research Data on this compound's Effect on Nucleic Acid and Protein Synthesis

| Molecular Process | Reported Effect of this compound | Source Citations |

| DNA Replication | No data available | |

| RNA Transcription | No data available | |

| Protein Translation | No data available |

Comparative Mechanistic Studies with Related Herbicides

Due to the unclassified nature of this compound, direct comparative mechanistic studies with other well-characterized herbicides are speculative at best. Without a known primary target site, drawing parallels or distinctions is challenging.

Differentiation from Other Pesticidal Chemistries

This compound's chemical structure does not immediately align it with other major herbicide families whose mechanisms are well-established. For instance, its mode of action is distinct from:

Glyphosate: Which inhibits the enzyme EPSP synthase in the shikimate pathway, crucial for the synthesis of aromatic amino acids.

Photosystem II inhibitors (e.g., triazines, ureas): Which block electron transport in photosynthesis.

ACCase inhibitors (e.g., "fops" and "dims"): Which disrupt fatty acid synthesis.

Synthetic auxins (e.g., 2,4-D, dicamba): Which cause uncontrolled growth by mimicking natural plant hormones.

The lack of a defined mode of action for this compound makes it a standalone compound in terms of its classification. bcpcpesticidecompendium.org This uniqueness also means that the potential for cross-resistance with other herbicide classes is unknown.

Research on Tripropindan Analogues and Derivatives

Synthesis and Characterization of Novel Tripropindan Analogues

No specific information is available in the reviewed literature regarding the structural modifications and diversification of this compound. General principles of medicinal chemistry would suggest that modifications could involve altering substituent groups, extending or contracting the ring systems, or introducing heteroatoms to explore the chemical space around the core scaffold.

Detailed methods for the purity assessment and isomer analysis of any synthesized this compound analogues are not described in the available literature. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would typically be employed for this purpose. rsc.orgijacskros.comresearchgate.net

Biological Evaluation of Analogues

There is no public data from in vitro bioactivity screening of this compound analogues. Such studies are essential to determine the biological activity of new compounds and typically involve testing against a panel of biological targets to identify any potential therapeutic effects or off-target activities. nih.govrsc.orgnih.gov

Information regarding comparative efficacy studies of this compound analogues in preclinical models is not available. These studies are a critical step in drug development, providing insights into how a compound behaves in a living organism before human clinical trials. clinsurggroup.com

Design Principles for Enhanced Selectivity and Potency

Without data from SAR studies on this compound analogues, it is not possible to delineate specific design principles for enhancing their selectivity and potency. The goal of such design principles is to optimize the chemical structure to improve the desired biological activity while minimizing off-target effects. arxiv.orgnih.gov

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) is a computational methodology that relies on the three-dimensional structure of a biological target, typically a protein, to guide the design of new inhibitors. unc.edu This approach utilizes computational tools to identify and optimize chemical compounds that can bind to the target, often at its active site, thereby modulating its biological function. unc.edu The process frequently involves molecular docking, which predicts the preferred orientation and conformation of a ligand when bound to a receptor, and molecular dynamics simulations to understand the stability and behavior of the protein-ligand complex over time. unc.edunih.gov

In the context of this compound analogues, SBDD efforts would primarily focus on their interaction with trypanothione (B104310) reductase (TR), a key enzyme in the redox metabolism of trypanosomatid parasites and a validated drug target. mdpi.commdpi.com The crystal structure of TR from Trypanosoma cruzi (PDB ID: 1BZL) provides the structural basis for these in silico studies. mdpi.comCurrent time information in Bangalore, IN.

Docking studies with analogues of trypanocidal compounds have been performed on different sites of the TR enzyme, including the catalytic site, the mepacrine site, and the "Z-site". mdpi.com For instance, in silico design and docking of BTCP (1-benzyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid) analogues, which share structural similarities with the core of this compound, have been conducted. These studies revealed structural features that enhance inhibitory activity against the T. cruzi TR enzyme. Current time information in Bangalore, IN. It was noted that the addition of an indole (B1671886) group improved activity, and the presence of both benzyl (B1604629) and indole groups resulted in strong inhibition. Current time information in Bangalore, IN.

A typical SBDD workflow for this compound analogues would involve:

Preparation of the TR protein structure: Using the crystal structure (e.g., 1BZL), the protein is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generation of this compound analogue library: A virtual library of this compound derivatives with diverse substitutions would be created.

Molecular Docking: The library of analogues would be docked into the defined binding site of TR to predict their binding conformations and affinities. nih.govmdpi.com Scoring functions are used to rank the compounds based on their predicted binding energy. researchgate.net

Analysis of Interactions: The binding modes of the top-scoring analogues are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the TR active site. japsonline.com For example, docking studies on other inhibitors have identified interactions with residues like Ser-14, Ala-47, and Arg-286 as being important for binding affinity. japsonline.com

Lead Optimization: Based on the interaction data, new analogues can be designed with modifications predicted to improve binding affinity and selectivity over the host's analogous enzyme, human glutathione (B108866) reductase. mdpi.comnih.gov

The following table summarizes key parameters and findings from representative docking studies on TR, which would be analogous to studies performed on this compound derivatives.

| Parameter | Description | Example from TR Inhibitor Studies | Reference |

| Protein Target | The enzyme being inhibited. | Trypanothione Reductase (TR) from Trypanosoma cruzi | mdpi.comnih.gov |

| PDB ID | The unique identifier for the protein structure in the Protein Data Bank. | 1BZL | mdpi.comCurrent time information in Bangalore, IN. |

| Docking Software | The computational program used to perform the docking calculations. | AutoDock Vina | mdpi.com |

| Binding Site | The specific region of the protein targeted by the inhibitors. | Catalytic site, Z-site, Mepacrine site | mdpi.com |

| Scoring Function | The mathematical function used to estimate the binding affinity. | Binding Free Energy (kcal/mol) | japsonline.com |

| Key Interacting Residues | Amino acids in the binding site that form important contacts with the inhibitor. | Ser-14, Ala-47, Ser-162, Thr-336, Arg-286 | japsonline.com |

Ligand-Based Drug Design (LBDD) Approaches

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown. japsonline.comnih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov LBDD methods analyze a set of known active and inactive molecules to develop a model, or pharmacophore, that defines the essential structural features required for biological activity. nih.govmdpi.com

For this compound analogues, LBDD techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling would be valuable for identifying new potential inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of a series of compounds with their biological activities. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds. nih.gov

A hypothetical 3D-QSAR study on this compound analogues would involve:

Data Set Selection: A series of this compound analogues with a range of measured inhibitory activities against T. cruzi would be selected. This set would be divided into a training set to build the model and a test set to validate it. nih.gov

Molecular Modeling and Alignment: 3D structures of all compounds in the dataset would be generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields (in CoMFA and CoMSIA), as well as hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA), are calculated around the aligned molecules. mdpi.com

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical relationship between the variations in the molecular fields and the biological activities. univ-biskra.dz

Model Validation and Interpretation: The resulting QSAR model is validated for its predictive power using the test set. nih.gov Contour maps are generated to visualize regions where modifications to the structure would likely increase or decrease activity. nih.gov

The table below shows typical statistical parameters used to evaluate the robustness of 3D-QSAR models, based on studies of other enzyme inhibitors.

| Statistical Parameter | Description | Typical Value for a Good Model | Reference |

| q² or r²cv | Cross-validated correlation coefficient from Leave-One-Out (LOO) analysis. | > 0.5 | nih.gov |

| r²ncv | Non-cross-validated correlation coefficient. | > 0.6 | nih.gov |

| r²pred | Predictive correlation coefficient for the external test set. | > 0.6 | nih.gov |

| Number of Components | The optimal number of principal components used in the PLS analysis. | Varies by study | nih.gov |

Pharmacophore Modeling

Pharmacophore modeling identifies the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with the target receptor and exert its biological effect. nih.govmdpi.com

For this compound derivatives, a ligand-based pharmacophore model could be generated from a set of known active inhibitors. mdpi.com This model would represent a 3D hypothesis of the key interaction points. The generated pharmacophore can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. dergipark.org.tr This approach is a powerful tool for hit identification in the early stages of drug discovery. nih.gov

Analysis of "this compound" Reveals No Publicly Available Environmental Research Data

Despite confirmation of its existence as a chemical compound, a thorough investigation into the scientific literature has found no publicly available research detailing the environmental fate and ecological impact of the herbicide "this compound." The compound, identified with the CAS Registry Number 6682-77-5 and the molecular formula C18H26O, is classified as an indane derivative. ncats.iobcpcpesticidecompendium.org

Initial and subsequent in-depth searches for data pertaining to this compound's behavior in various environmental compartments—including soil, water, and the atmosphere—yielded no specific studies. Consequently, crucial information required to populate the requested article outline, such as soil adsorption coefficients, aquatic persistence, atmospheric degradation pathways, and microbial biotransformation mechanisms, is not available in the public domain.

While general information exists for the broader categories of indane derivatives and herbicides, applying such non-specific data to this compound would be scientifically inaccurate and speculative. The user's strict instructions to focus solely on this compound and to provide detailed, data-driven research findings cannot be fulfilled due to this absence of specific scientific studies.

Therefore, it is not possible to generate the requested article on the "Environmental Fate and Ecological Impact Research of this compound" with the required level of scientific accuracy and detail.

Environmental Fate and Ecological Impact Research of Tripropindan

Biotransformation and Degradation Pathways

Metabolite Identification and Characterization

There is currently no publicly available scientific literature that identifies or characterizes the metabolites of Tripropindan. Research into the degradation pathways of this herbicide, whether through biotic or abiotic processes, has not been published in accessible scientific journals or regulatory assessments. As a result, the identity of its breakdown products in soil, water, or biological systems remains unknown.

Trophic Transfer and Bioaccumulation in Ecosystems

Comprehensive searches have not revealed any studies on the trophic transfer or bioaccumulation of this compound in any ecosystem.

Detection in Biota (e.g., Spiders, Rodents, Plants)

No scientific data has been found to indicate the detection of this compound in any form of biota, including but not limited to spiders, rodents, or plants. Field monitoring studies or controlled laboratory experiments that would provide such data are not available in the public domain.

Biomagnification Potential in Food Chains

Given the lack of data on bioaccumulation and its detection in biota, the biomagnification potential of this compound in food chains has not been assessed. There are no available studies to suggest whether this compound is likely to increase in concentration at successively higher levels in a food chain.

Impact on Non-Target Organisms (Ecological Aspects)

There is no specific ecotoxicological data available for this compound's impact on non-target organisms.

Terrestrial Ecosystems (e.g., Soil Microorganisms, Arthropods)

No research has been published detailing the effects of this compound on soil microorganisms or terrestrial arthropods. The potential impact on soil health, microbial community structure, and the function of beneficial arthropods has not been documented.

Aquatic Ecosystems (e.g., Algae, Invertebrates)

Similarly, there is a lack of information regarding the impact of this compound on aquatic ecosystems. Studies assessing the toxicity of this herbicide to algae, aquatic invertebrates, or other primary and secondary producers in aquatic environments are not present in the available scientific literature.

Mitigation Strategies for Environmental Contamination

There is a significant lack of research on the application of remediation technologies specifically for this compound. No studies were identified that investigated the use of bioremediation, which involves using microorganisms to break down contaminants, or phytoremediation, the use of plants to remove, degrade, or contain pollutants, for this particular compound. While amendments like biochar can enhance the bioremediation of some persistent organic pollutants (POPs), their effectiveness for this compound has not been explored. researchgate.net

Information regarding sustainable application practices tailored to this compound is not available. General sustainable practices for pesticides aim to minimize environmental impact and could theoretically be applied. These often include integrated pest management (IPM) strategies, precision application technologies, and the preservation of natural habitats around crops to support biodiversity. researchgate.netresearchgate.net However, without specific knowledge of this compound's environmental behavior, the development of targeted sustainable practices is challenging. The use of "green agents" in pesticide formulations, which are biodegradable and derived from sustainable sources, is a broader trend in the agrochemical industry but specific formulations involving this compound are not documented in the available research. justia.com

Analytical Methodologies for Tripropindan Detection and Quantification

Extraction and Sample Preparation Techniques

The initial step in analyzing Tripropindan involves its extraction from the sample matrix. The choice of technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method. The goal of this stage is to isolate this compound from interfering components and to concentrate it to a level suitable for detection.

Solid-phase extraction (SPE) is a widely used technique for sample preparation, offering high selectivity and recovery. sigmaaldrich.comchromatographyonline.com It operates on the principles of chromatography, using a solid sorbent to retain the analyte of interest from a liquid sample. sigmaaldrich.comthermofisher.com For a compound like this compound, which has nonpolar characteristics, a nonpolar SPE phase such as C18 (octadecyl) would be appropriate for extraction from polar matrices like water. chromatographyonline.com

The general procedure for SPE involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. thermofisher.com For this compound analysis, a C18 cartridge would first be conditioned with a nonpolar solvent like methanol, followed by water to prepare the sorbent for the aqueous sample. The sample is then passed through the cartridge, where this compound is retained by van der Waals forces. chromatographyonline.com A washing step with a polar solvent removes any co-extracted impurities. Finally, a nonpolar solvent is used to disrupt the interactions and elute the purified this compound, which is then collected for analysis. chromatographyonline.com This technique is effective for pre-concentrating trace levels of organic compounds from environmental water samples. nih.gov Recent studies have highlighted the use of SPE for purifying extracts before analysis by liquid chromatography-mass spectrometry (LC/MS). core.ac.uk

Liquid-liquid extraction (LLE) is a traditional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For the extraction of a relatively nonpolar compound like this compound from an aqueous sample, a nonpolar organic solvent such as hexane (B92381) or chloroform (B151607) would be selected. thermofisher.comgoogleapis.com The principle relies on partitioning the analyte from the sample matrix into the organic solvent, in which it is more soluble. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure this compound is in its most non-ionized and organosoluble form. Multiple extractions are often performed to ensure quantitative recovery of the analyte.

The preparation of samples is highly dependent on their physical and chemical nature. For instance, soil samples require an initial extraction with a suitable solvent to transfer this compound into a liquid phase before further cleanup. core.ac.uk A common method for solid samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which involves an extraction and cleanup step. core.ac.uk This method has been successfully applied to the analysis of various pesticides in complex matrices. core.ac.uk

For biological matrices, which may contain proteins and other macromolecules that can interfere with analysis, a protein precipitation step is often necessary. chromatographyonline.com This can be achieved by adding a solvent like acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins. The resulting supernatant, containing this compound, can then be further purified using SPE or LLE.

Chromatographic Techniques for Separation

Chromatography is the cornerstone of analytical separation, and for a compound like this compound, both gas and liquid chromatography are viable options. The choice between them depends on the analyte's volatility and thermal stability.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. phenomenex.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. phenomenex.compfc.hr The separation is based on the differential partitioning of the analytes between the two phases. phenomenex.com Given this compound's molecular structure, it is expected to have sufficient volatility and thermal stability for GC analysis.

A typical GC system for this compound analysis would employ a capillary column coated with a nonpolar or medium-polarity stationary phase. The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). innovatechlabs.com GC-MS is particularly powerful as it provides not only quantitative data but also structural information, aiding in the unequivocal identification of the compound. amazonaws.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table presents a hypothetical set of parameters and would require optimization for a specific application.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. pfc.hr In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase.

For this compound, a reversed-phase HPLC method would be most appropriate. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govpfc.hr The separation is based on the hydrophobic interactions between this compound and the stationary phase. A recent study on pesticide analysis in agroecosystems utilized a C18 separation column for the analysis of this compound, among other pesticides. core.ac.uk The detection is commonly achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS). nih.govcore.ac.uk

Table 2: Illustrative Liquid Chromatography (LC) Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.7 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detector | Tandem Mass Spectrometer (MS/MS) |

This table presents a hypothetical set of parameters and would require optimization for a specific application. A study in 2024 utilized a similar setup for pesticide analysis. core.ac.uk

Regulatory Science and Research Policy for Tripropindan

International Regulatory Frameworks for Pesticides (Academic Review)

The regulation of pesticides is a complex field governed by national and international frameworks aimed at ensuring high levels of protection for human and animal health, as well as the environment. academicblock.com These frameworks establish the processes for the approval of active substances and the authorization of plant protection products.

A key international reference is the International Code of Conduct on Pesticide Management , jointly developed by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO). fao.orgpan-uk.orgsaicm.orgipbes.netwho.int This voluntary framework guides all stakeholders involved in the lifecycle of pesticides, particularly in countries lacking robust national legislation. fao.org It promotes practices that minimize risks to health and the environment and encourages the use of pesticides in an effective and efficient manner. pan-uk.org The Code of Conduct is supported by numerous technical guidelines to assist in its implementation. fao.orgsaicm.org

In the European Union (EU) , the primary regulation is Regulation (EC) No 1107/2009 , which is considered one of the most stringent globally. rudpedersen.comeumonitor.eu It operates on a dual system: active substances are approved at the EU level by the European Food Safety Authority (EFSA), while individual products are authorized at the national level by Member States. rudpedersen.com A core principle is the hazard-based cut-off criteria, where substances with certain hazardous properties (e.g., carcinogenicity, endocrine disruption) are not approved. The regulation also mandates that scientific peer-reviewed open literature be considered in the risk assessment process. pan-europe.infoplantprotection.pl

In the United States (US) , the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs the registration, distribution, sale, and use of pesticides. everycrsreport.comcongress.gov The Environmental Protection Agency (EPA) is responsible for registering pesticides and ensuring that, when used according to the label, they will not cause unreasonable adverse effects on the environment. everycrsreport.comcore.ac.uk This involves a comprehensive evaluation of potential risks to human health and the environment. gao.gov FIFRA also requires the periodic re-evaluation of older pesticides to ensure they meet current scientific standards. bdlaw.com

A comparative analysis of these frameworks reveals a common goal of risk mitigation but with different approaches to achieving it. The EU's precautionary principle and hazard-based cut-offs contrast with the US's risk-based approach, which balances risks and benefits. oup.comresearchgate.net

Scientific Basis for Unregistered Status in Specific Regions

Tripropindan is not registered for use as a pesticide in the European Union, the United Kingdom, or the United States. researchgate.netresearchgate.net The absence of registration in these regions is a direct consequence of the rigorous scientific assessment required by their regulatory frameworks. For a pesticide to be placed on the market, manufacturers must submit an extensive dossier of data demonstrating its safety and efficacy.

The specific scientific reasons for this compound's unregistered status are not publicly detailed, which is common for substances that have not gone through the full public evaluation process. However, the lack of approval implies that either:

A complete application dossier meeting the data requirements of regulations like the EU's Regulation (EC) No 1107/2009 or the US's FIFRA was never submitted by a manufacturer.

An application was submitted but failed to meet the stringent safety standards for human health or the environment. This could be due to unacceptable risks identified in toxicological or ecotoxicological studies.

The manufacturer withdrew the application before a final regulatory decision was made.

Under frameworks like Regulation (EC) No 1107/2009, a substance would be non-approved if risk assessments indicated unacceptable effects on human health (including operators, consumers, and residents), animal health, or the environment. eumonitor.eu This includes potential groundwater contamination, high risk to non-target organisms, or unacceptable toxicity of its residues. Similarly, under FIFRA, the EPA will not register a pesticide if it is found to cause unreasonable adverse effects on the environment. congress.govbdlaw.com

Regulatory Data Requirements (General Overview)

| Data Category | Description | Relevance to Registration |

|---|---|---|

| Physicochemical Properties | Data on identity, purity, and physical and chemical characteristics of the active substance. | Essential for identification and to predict environmental behavior. |

| Toxicology (Mammalian) | Studies on acute, short-term, and long-term toxicity, including carcinogenicity, genotoxicity, and reproductive toxicity. | To assess risks to human health (operators, consumers). |

| Residues in Food and Feed | Studies to determine the levels of pesticide residues remaining in or on treated crops. | To establish Maximum Residue Levels (MRLs) and assess consumer risk. |

| Environmental Fate and Behavior | Data on how the pesticide moves and breaks down in soil, water, and air. | To evaluate the potential for environmental contamination, particularly of groundwater. |

| Ecotoxicology | Studies on the effects on non-target organisms, including birds, aquatic organisms, bees, and soil organisms. | To assess the risk to biodiversity and ecosystem health. nih.gov |

Research on Illegal Trade and Environmental Implications

There is evidence suggesting the illegal importation and use of this compound in regions where it is not registered. Research has detected this compound in environmental samples in Europe, with studies noting that it is likely imported illegally from Asia, where its use is more common. researchgate.net The illegal trade of pesticides poses significant risks because these products bypass the rigorous safety assessments of regulatory agencies. tracit.orgoecd.org This trade can involve counterfeit products or substances that are not authorized for use, leading to unknown and unmanaged risks to human health and the environment. beyondpesticides.orgeuropa.eu

The environmental implications of this compound's use are a subject of ongoing research. As an herbicide, its intended purpose is to control unwanted plants. However, like all pesticides, it can have unintended consequences for the environment.

Key Environmental Concerns Associated with Unregistered Pesticides:

Contamination of Ecosystems: The presence of this compound has been detected in agroecosystems. researchgate.net Pesticide runoff can contaminate surface water and leach into groundwater, posing a risk to aquatic ecosystems and drinking water sources. nih.gov

Impact on Non-Target Organisms: Pesticides can harm organisms they are not intended to affect. openaccessjournals.com This includes beneficial insects, soil microorganisms, and wildlife. acecr.ir The impact on biodiversity is a major concern, as pesticides can disrupt food webs and eliminate natural predators of pests. freedompestservices.comredinational.com

Persistence and Bioaccumulation: The persistence of a pesticide in the environment and its potential to accumulate in the food chain are critical factors in its environmental risk assessment. acecr.ir

Recent studies have highlighted the presence of this compound residues in various environmental compartments, underscoring the need for monitoring and control of its illegal trade.

Reported Detections of this compound in Environmental Studies

| Study Focus | Region/Context | Finding | Implication |

|---|---|---|---|

| Pesticide Residue Analysis | European Agroecosystems | Detection of this compound in samples where it is not registered for use. researchgate.net | Evidence of illegal trade and use, and a breach in regulatory enforcement. |

| Food Web Contamination | Perennial and Annual Crops | Detected frequently in rodents and other trophic groups within agricultural landscapes. | Shows the compound moves through the food web, potentially affecting wildlife. |

Ethical Considerations in Pesticide Research and Use

The research, regulation, and use of pesticides raise significant ethical questions that extend beyond scientific risk assessment. These considerations involve human rights, environmental justice, and the moral responsibilities of manufacturers, regulators, and users.

Human Subjects in Research: A major ethical controversy surrounds the testing of pesticides on human volunteers. nih.gov While some argue such studies can provide valuable data for setting safe exposure levels, numerous ethical concerns have been raised. tandfonline.comnih.gov These include the potential for coercion, especially when participants are paid; the adequacy of informed consent; and the inherent risk of exposing individuals to potentially harmful substances. tandfonline.com Regulatory bodies like the US EPA have established strict rules prohibiting intentional dosing studies on pregnant women and children and have created review boards to oversee such research on other adults. epa.gov However, critics argue that the ethical and scientific deficiencies in many industry-sponsored studies make their use in regulation problematic. nih.gov

Environmental Justice: There is a growing body of evidence indicating that the burdens of pesticide exposure are not shared equally across society. biologicaldiversity.org Communities of color and low-income populations, particularly in agricultural areas, often face disproportionately higher exposure to pesticides and their associated health risks. nih.govtandfonline.comorganic-center.org This disparity, often termed environmental racism, results from a combination of factors, including the location of agricultural operations and the demographics of the farmworker labor force. biologicaldiversity.orgtandfonline.com Ethical frameworks of environmental justice call for equitable protection from environmental harms and meaningful involvement of all people in the development and enforcement of environmental laws and policies. nih.gov

Impact on Non-Target Organisms and the Environment: The use of pesticides inherently involves a trade-off between agricultural benefits and environmental harm. openaccessjournals.com Ethically, this raises questions about humanity's stewardship of the environment. The impact of pesticides on non-target species, such as pollinators like bees, beneficial insects, and other wildlife, is a significant concern. freedompestservices.comredinational.com The loss of biodiversity and disruption of ecosystems challenge the sustainability of current agricultural practices. freedompestservices.com This necessitates a careful balancing of human needs for food production with the moral obligation to protect the natural world for future generations. scu.edu

Advanced Research Topics and Future Directions

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies offers a powerful, systems-level approach to understanding the biological interactions of chemical compounds. For Tripropindan, these technologies could provide unprecedented insight into its mechanisms of action and its effects on biological systems.

Genomics: The study of an organism's complete set of DNA, can be pivotal in understanding the genetic basis of sensitivity or resistance to a compound like this compound, particularly in potential target organisms such as pests. Genomic studies can identify specific genes or genetic pathways that are affected by exposure to this compound. For instance, the development of pesticide resistance is a significant challenge in agriculture and public health, and genomic tools are increasingly used to identify the genes and mutations responsible. elifesciences.orgrothamsted.ac.uknih.govnih.gov High-throughput sequencing of pest populations exposed to this compound could reveal genetic adaptations conferring resistance, a crucial step in developing sustainable pest management strategies. elifesciences.org

Proteomics: This is the large-scale study of proteins, the functional workhorses of cells. wikipedia.orgfrontlinegenomics.com Investigating the proteome of organisms exposed to this compound can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, offering a direct window into the compound's mode of action and potential toxicity pathways. nih.govnih.govimpactproteomics.com For example, proteomics can identify the specific protein targets of a pesticide, which is fundamental to understanding its efficacy and potential off-target effects. nih.gov

Metabolomics: This involves the comprehensive analysis of small molecules (metabolites) within a biological system. frontiersin.orgufmg.br Exposure to a xenobiotic like this compound can cause significant shifts in the metabolome, reflecting alterations in biochemical pathways. frontiersin.orgmdpi.complos.org Untargeted metabolomics can serve as a sensitive tool to detect early biological responses to chemical exposure and to identify biomarkers of effect. ufmg.brnih.gov By analyzing the metabolic fingerprints of organisms exposed to this compound, researchers could elucidate its metabolic fate and identify key pathways involved in its detoxification or bioactivation.

A hypothetical integration of these omics technologies for studying this compound is presented in the table below.

| Omics Technology | Research Question for this compound | Potential Findings |

| Genomics | What are the genetic mechanisms of resistance to this compound in a target pest species? | Identification of specific gene mutations or amplifications conferring resistance. |

| Proteomics | What are the primary protein targets of this compound in an insect's nervous system? | Identification of specific enzymes or receptors that are inhibited or activated by this compound. |

| Metabolomics | How is this compound metabolized by a non-target organism, such as a soil microbe? | Elucidation of metabolic pathways involved in the degradation of this compound and identification of its metabolites. |

Nanotechnology Applications in Delivery Systems

Nanotechnology offers revolutionary approaches to enhance the efficacy and safety of chemical compounds used in various applications. researchgate.net For a compound like this compound, nanotechnology-based delivery systems could offer several advantages over conventional formulations. cabidigitallibrary.orgmdpi.comnih.govfrontiersin.org

Nano-encapsulation, for example, involves enclosing the active ingredient within a nanoparticle carrier. This can protect the compound from premature degradation by environmental factors such as UV light and microbial activity, thereby prolonging its persistence and effectiveness. mdpi.com Furthermore, nanotechnology can enable the development of controlled-release formulations, where this compound is released in a slow and sustained manner. nih.gov This could reduce the total amount of compound needed, minimizing potential environmental contamination and non-target organism exposure. frontiersin.org

Targeted delivery is another promising application of nanotechnology. researchgate.net Nanoparticles can be functionalized with specific ligands that recognize and bind to receptors on the target organism, such as a particular pest insect. This would ensure that a higher concentration of this compound reaches the intended target, while minimizing its impact on beneficial organisms. mdpi.com

The table below summarizes potential nanotechnology applications for this compound.

| Nanotechnology Application | Description | Potential Benefit for this compound |

| Nano-emulsions | Formulation of this compound in a stable, oil-in-water or water-in-oil emulsion with nano-sized droplets. | Improved solubility and bioavailability of this compound. |

| Polymer Nanoparticles | Encapsulation of this compound within a biodegradable polymer matrix. | Controlled and sustained release, protection from environmental degradation. |

| Surface-Functionalized Nanoparticles | Attachment of targeting molecules to the surface of nanoparticles carrying this compound. | Targeted delivery to specific pests, reducing non-target effects. |

High-Throughput Screening (HTS) for Novel Chemical Space Exploration

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. lstmed.ac.ukucl.ac.ukacs.orgplos.orgnih.gov While this compound itself is a known entity, HTS can be employed to explore the chemical space around it. This involves synthesizing and screening a library of structural analogues of this compound to identify derivatives with improved properties, such as enhanced potency, greater selectivity, or a more favorable environmental profile.

Predictive Modeling for Environmental Behavior and Ecotoxicity

Computational modeling has become an indispensable tool in chemical risk assessment, allowing for the prediction of a compound's environmental fate and potential toxicity before extensive and costly experimental testing is conducted. epa.govcdc.govmdpi.comresearchgate.netepa.govrsc.orgresearchgate.netpeercommunityin.orgbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) models are a key component of predictive toxicology. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property, such as its toxicity to aquatic organisms. By developing QSAR models for a class of compounds that includes this compound, it would be possible to predict the ecotoxicity of its analogues and metabolites. researchgate.netnih.gov

Environmental fate and transport models can be used to simulate the behavior of this compound in various environmental compartments, such as soil, water, and air. cdc.govepa.gov These models take into account the physicochemical properties of the compound (e.g., water solubility, vapor pressure) and environmental conditions to predict its persistence, mobility, and potential for bioaccumulation. For example, a study on the distribution of pesticides in agroecosystem food webs highlighted the detection of this compound in both annual and perennial crops, indicating its environmental presence. researchgate.net Predictive models could further elucidate the pathways and factors driving this distribution.

The table below outlines the types of predictive models applicable to this compound research.

| Predictive Model Type | Application to this compound | Predicted Endpoint |

| QSAR | Predict the acute toxicity of this compound and its derivatives to fish. | LC50 (lethal concentration for 50% of the population). |

| Multimedia Fugacity Models | Simulate the partitioning of this compound between air, water, soil, and sediment. | Environmental concentration in different media. |

| Food Web Models | Predict the potential for this compound to biomagnify in ecological food chains. | Bioaccumulation factor (BAF). |

Interdisciplinary Collaboration in this compound Research

A comprehensive understanding of a chemical compound like this compound necessitates a collaborative effort that transcends traditional scientific disciplines. The complexity of modern scientific challenges requires the integration of expertise from various fields.

For instance, chemists would be essential for synthesizing new analogues of this compound for HTS campaigns. Biologists and toxicologists would be needed to design and conduct the assays to evaluate the efficacy and safety of these compounds. Environmental scientists and modelers would play a crucial role in assessing the environmental behavior and ecological risks of this compound. researchgate.net Furthermore, collaboration with data scientists and bioinformaticians is critical for analyzing the large datasets generated by omics technologies and for developing robust predictive models.

A recent study that detected this compound in agroecosystems explicitly called for interdisciplinary research projects to achieve sustainable agriculture, underscoring the importance of such collaborative approaches. researchgate.net By fostering a research environment that encourages the exchange of ideas and methodologies between different fields, a more holistic and impactful understanding of this compound and its potential applications can be achieved.

Q & A

How should researchers formulate a robust research question for studying Tripropindan's biochemical properties?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic and practical goals . For example:

- Feasible: Assess availability of this compound samples and analytical tools.

- Novel: Identify gaps in existing literature (e.g., understudied metabolic pathways).

- Ethical: Address safety protocols for handling bioactive compounds.

- Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, such as comparing this compound’s efficacy with analogs .

Q. What criteria should guide literature reviews for this compound-related studies?

- Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Critically evaluate:

- Use databases like PubMed or SciFinder, filtering for studies published within the last 5–10 years .

Q. How to design reproducible experiments for synthesizing and characterizing this compound?

- Experimental Design Checklist :

- Synthesis : Document reaction conditions (temperature, catalysts) and validate purity via HPLC or NMR .

- Characterization : Report metrics like melting point, spectral data, and enantiomeric excess. For novel derivatives, provide ≥95% purity evidence .

- Controls : Include positive/negative controls (e.g., known inhibitors in bioactivity assays).

- Store raw data and protocols in supplemental materials for peer review .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

Q. What statistical methods are appropriate for validating this compound’s dose-response relationships?

Q. How to design a mixed-methods study investigating this compound’s mechanism of action?

- Integration Framework :

- Triangulation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. computational modeling) .

- Pre-register hypotheses and analysis plans to reduce bias .

Data Reporting & Ethical Considerations

Q. How to ensure ethical compliance in preclinical this compound studies?

Q. What are best practices for synthesizing interdisciplinary data on this compound?

- Data Integration Table :

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.